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Trimethylsilyl propionate

Cat. No.: B096023
CAS No.: 16844-98-7
M. Wt: 146.26 g/mol
InChI Key: QVSRWXFOZLIWJS-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance in Contemporary Chemical Science

Trimethylsilyl (B98337) propionate (B1217596) is a multifaceted compound whose utility spans several key areas of chemical science. It is widely recognized as an effective silylating agent, capable of introducing a trimethylsilyl group onto other molecules. chemimpex.com This process is particularly valuable for enhancing the stability and volatility of various organic compounds, which is a critical step in preparing samples for analysis by gas chromatography (GC) and mass spectrometry (MS). chemimpex.com The formation of stable trimethylsilyl derivatives allows for the accurate characterization of compounds containing functional groups such as alcohols, amines, and carboxylic acids. chemimpex.com

The significance of trimethylsilyl propionate extends into several disciplines:

Analytical Chemistry : In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studies in aqueous solutions, deuterated sodium salt of TMSP (TMSP-d4) serves as a crucial internal reference standard. sigmaaldrich.comwikipedia.orgebi.ac.uk It provides a sharp, distinct signal that is used to calibrate the chemical shift scale, allowing for precise and reproducible measurements. pubcompare.aiontosight.ai This application is fundamental in fields like metabolomics, where researchers quantify metabolic changes in biological systems with high precision. pubcompare.aiontosight.ainih.gov

Organic Synthesis : The trimethylsilyl group is an important protecting group in complex organic reactions. wikipedia.org By temporarily shielding reactive functional groups like hydroxyls and carboxylic acids, this compound facilitates multi-step syntheses by preventing unwanted side reactions. chemimpex.comwikipedia.org

Pharmaceutical and Agrochemical Development : In the synthesis of pharmaceuticals and agrochemicals, TMSP acts as both a protective agent and a stable derivative for analysis. chemimpex.com In drug formulation, it can contribute to the stabilization of active pharmaceutical ingredients, potentially improving the efficacy and shelf-life of medications. chemimpex.com

Materials Science : The compound is utilized in the production of silicone polymers, which are essential components in a wide array of materials, including sealants, adhesives, and coatings. chemimpex.comsbfchem.com Research into polymers such as poly[1‐(trimethylsilyl)‐1‐propyne] highlights the role of silyl (B83357) compounds in creating advanced materials with specific properties. researchgate.netresearchgate.net

Historical Context of Organosilicon Reagents and Carboxylate Chemistry

The development of this compound is rooted in the parallel advancements of organosilicon chemistry and the study of carboxylates.

Organosilicon Chemistry: The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, dates back to the 19th century. numberanalytics.com A pivotal moment occurred in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comias.ac.inwikipedia.org However, it was the extensive research by Frederic S. Kipping in the early 20th century that laid the foundation for the field; he was the first to coin the term "silicone." wikipedia.org The industrial potential of these compounds was realized after 1940, leading to the development of silicone-based resins, coatings, and polymers by companies like Dow Corning and General Electric. sbfchem.com The versatility, stability, and unique properties of organosilicon compounds have made them indispensable tools in modern organic synthesis. numberanalytics.com

Carboxylate Chemistry: Carboxylic acids and their derivatives, known as carboxylates, are fundamental functional groups in chemistry and biology. The carboxylate moiety is a key feature in the pharmacophore of hundreds of drugs. nih.govresearchgate.netbenthamdirect.com Historically, while essential, this functional group presented challenges in drug design, including issues with metabolic stability and the ability to cross biological membranes. nih.govresearchgate.netbenthamdirect.com This has driven extensive research into modifying carboxylate groups or replacing them with bioisosteres to improve the pharmacological profiles of drugs. nih.govresearchgate.net More recently, research in carboxylate chemistry has expanded to include the synthesis of carboxylic acids from renewable sources and their use in creating biodegradable polymers, reflecting a shift towards sustainable chemistry. openaccesspub.org

Overview of Research Trajectories for this compound

Current and future research involving this compound and related compounds is directed along several promising trajectories, building upon its established applications.

Advanced Analytical Methodologies : The role of TMSP as a reference standard in NMR is well-established, but its application in complex biological systems continues to be an active area of research. nih.gov Studies in metabolomics increasingly rely on TMSP for accurate quantification of metabolites in biofluids and tissue extracts. nih.gov Research also explores the interactions of TMSP itself with biological molecules, such as peptides, to better understand and refine its use as a non-interacting internal standard. acs.orgnih.gov

Novel Synthetic Applications : Beyond its use as a standard protecting group, chemists are exploring new ways to incorporate this compound and its derivatives into novel synthetic pathways. univpancasila.ac.id Research focuses on developing stereocontrolled syntheses and one-pot reactions where silyl-containing reagents can initiate complex transformations, such as the formation of substituted furans or cyclopropane (B1198618) derivatives. richmond.eduacs.org

Innovations in Materials Science : The demand for high-performance materials continues to drive research into new silicone-based polymers. sbfchem.com Organosilicon compounds are at the forefront of developing materials that are energy-saving, environmentally friendly, and possess unique properties for advanced applications in electronics, medicine, and aerospace. sbfchem.com The synthesis and characterization of polymers derived from silylated monomers, like poly[1-(trimethylsilyl)-1-propyne], are investigated for applications such as gas separation membranes, where their physical properties can be precisely tuned. researchgate.netresearchgate.net

Biochemical and Pharmaceutical Probes : The ability of TMSP to interact with biological molecules, while sometimes a challenge for its role as an inert reference, is also being exploited. acs.orgnih.gov Researchers are using it as a chemical probe to study weak hydrophobic interactions and binding equilibria with proteins and peptides, providing insights into fundamental biological processes like protein aggregation. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 16844-98-7
Molecular Formula C6H14O2Si
Molecular Weight 146.26 g/mol
Appearance Colorless clear liquid
Boiling Point 122 °C
Density 0.88 g/mL
Refractive Index n20/D 1.40

Data sourced from chemimpex.com

Table 2: Properties of Deuterated TMSP Sodium Salt for NMR

Property Value
Full Chemical Name 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
CAS Number 24493-21-8
Molecular Formula (CH3)3SiCD2CD2CO2Na
Molecular Weight 172.27 g/mol
Isotopic Purity ≥98 atom % D
Appearance White powder
pH (1% in solution) 7.0-9.0

Data sourced from sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2Si B096023 Trimethylsilyl propionate CAS No. 16844-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRWXFOZLIWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168568
Record name Silanol, trimethyl-, propanoate
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Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16844-98-7
Record name Silanol, trimethyl-, propanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, trimethyl-, propanoate
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Record name Trimethylsilyl Propionate
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Synthetic Methodologies for Trimethylsilyl Propionate and Its Derivatives

Direct Esterification and Transesterification Approaches to Trimethylsilyl (B98337) Propionate (B1217596)

Direct silylation of carboxylic acids represents a primary route to trimethylsilyl esters. A highly efficient, solvent-free method involves the reaction of a carboxylic acid with hexamethyldisilazane (B44280) (HMDS). researchgate.net This process is noted for its mild, neutral conditions and operational simplicity, avoiding the generation of hydrogen halides and the need for an additional base. researchgate.net In some cases, a catalytic amount of iodine may be required to facilitate the transformation. researchgate.net The reaction of a carboxylic acid anhydride (B1165640) with HMDS can also be employed to simultaneously produce trimethylsilyl esters and the corresponding trimethylsilyl amides. google.com

Transesterification, the conversion of one ester to another, also provides a pathway to silyl (B83357) esters. While general methods exist using catalysts like indium triiodide or proceeding under mechanochemical conditions (ball-milling), these are broadly applicable and not specific to trimethylsilyl propionate synthesis. researchgate.netresearchgate.net The direct silylation of propionic acid remains a more common and targeted approach.

Alternative Synthetic Pathways for this compound Formation

Beyond direct esterification, alternative routes can provide access to trimethylsilyl esters. One such pathway involves the hydrolysis of silyl ketene (B1206846) acetals. Silyl ketene acetals, which are silicon-containing enol ether derivatives, can be synthesized from corresponding esters. kpi.uadtic.mil The subsequent reaction of a silyl ketene acetal (B89532), such as one derived from a propionate, with water would lead to the formation of the trimethylsilyl ester, in this case, this compound. This method is part of the broader reactivity of silyl ketene acetals, which are key intermediates in various synthetic transformations, including aldol (B89426) reactions and Michael additions. researchgate.net

Another specialized approach involves the reaction of 3-(trimethylsilyl)propargyl carboxylates with ketones in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base. While the primary outcome of this one-pot sequence is the formation of 2-methylfurans, it underscores the utility of silyl-containing propionate derivatives as precursors in complex organic transformations.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. youtube.comyoutube.com Key principles include maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. youtube.comacs.org

The synthesis of trimethylsilyl esters from carboxylic acids using hexamethyldisilazane (HMDS) under solvent-free conditions exemplifies several of these principles. researchgate.net

Prevention of Waste: The reaction generates ammonia (B1221849) as the only byproduct, which is a significant improvement over methods using silyl chlorides that produce corrosive hydrogen chloride. researchgate.net

Atom Economy: Atom economy is a measure of how many atoms of the reactants are incorporated into the final product. scispace.com The reaction with HMDS is highly atom-efficient.

Safer Solvents and Auxiliaries: The ability to run the reaction without a solvent minimizes waste and exposure risks associated with volatile organic compounds. researchgate.net

Design for Energy Efficiency: The reaction proceeds under mild conditions, often at room temperature or with gentle heating, reducing energy consumption. researchgate.netgoogle.com

By avoiding stoichiometric reagents that have poor atom economy and generate significant waste, such as those used in some protection/deprotection schemes, methods like the HMDS silylation align well with the goals of sustainable chemistry. acs.orgthieme-connect.com

Green Chemistry PrincipleApplication in this compound Synthesis (HMDS Method)Reference
PreventionGenerates minimal waste (ammonia) compared to methods producing HCl. researchgate.net
Atom EconomyHigh incorporation of reactant atoms into the desired silyl ester product. researchgate.netscispace.com
Safer Solvents & AuxiliariesProcess can be conducted under solvent-free conditions. researchgate.net
Energy EfficiencyReaction proceeds under mild thermal conditions, conserving energy. researchgate.netgoogle.com
Reduce DerivativesProvides a direct conversion, avoiding complex protection/deprotection steps. acs.org

Stereoselective Synthesis of Complex Molecular Architectures Incorporating this compound Moieties

The propionate unit is a fundamental building block in many complex natural products, particularly polypropionate antibiotics like erythronolide A. The stereoselective synthesis of these molecules requires precise control over the formation of multiple chiral centers. Silyl ketene acetals derived from propionate esters are key intermediates in achieving this control. researchgate.net

These silyl enol ethers serve as nucleophiles in powerful carbon-carbon bond-forming reactions. For instance, the Mukaiyama-type aldol reaction between a silyl ketene acetal derived from a propionate and a chiral aldehyde or ketone allows for the diastereoselective formation of a new carbon-carbon bond and two new stereocenters. researchgate.net Similarly, palladium-catalyzed asymmetric arylation and vinylation of silyl ketene acetals provide enantiomerically enriched α-aryl and α-vinyl propionate derivatives, which are precursors to important pharmaceuticals. rsc.org In these contexts, the trimethylsilyl group serves as a crucial activating and stereodirecting element that is ultimately removed, but its transient incorporation is vital for the success of the stereoselective synthesis.

Synthesis of Specific this compound Analogues and Derivatives

Deuterium-labeled compounds are invaluable tools in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TMSP-d4) is a widely used water-soluble internal standard for proton (¹H) NMR, providing a sharp reference signal at 0 ppm. google.comcore.ac.uk

The synthesis of this deuterated analogue begins with a lower alkyl ester of propiolic acid, such as methyl propiolate. This starting material is reacted with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene (B151609) to yield 3-(trimethylsilyl) methyl propiolate. google.com This key intermediate is then subjected to catalytic reduction using deuterium (B1214612) gas (D₂) and a palladium on carbon (Pd/C) catalyst. This step reduces the carbon-carbon triple bond to a single bond while incorporating two deuterium atoms at the C2 and C3 positions, yielding 3-(trimethylsilyl) methyl propionate-d₄. The final step is saponification of the methyl ester using sodium deuteroxide in deuterium oxide (D₂O), followed by acidification and isolation of the final product, sodium 3-(trimethylsilyl)propionic acid-d₄. google.com The presence of deuterium provides a clear, distinct signal in NMR studies and enhances the precision of chemical shift measurements. acsgcipr.org

StepReactionKey ReagentsReference
1Silylation of PropiolateMethyl propiolate, Chlorotrimethylsilane, Triethylamine google.com
2Deuterogenation3-(trimethylsilyl) methyl propiolate, Deuterium gas (D₂), Pd/C google.com
3Saponification3-(trimethylsilyl) methyl propionate-d₄, Sodium deuteroxide, D₂O google.com

The incorporation of silicon into drug molecules is a strategy used in medicinal chemistry to potentially improve pharmacological properties such as potency, selectivity, or metabolic stability. This "silicon-for-carbon" switch can alter lipophilicity and how the drug interacts with its biological target.

A notable example is the synthesis of silafibrate, a siliconized analogue of the hypolipidemic drug clofibrate (B1669205). In this derivative, the chlorine atom on the phenoxy ring of clofibrate is replaced by a trimethylsilyl group. The resulting compound, ethyl-2-methyl-2-(4-(trimethylsilyl)phenoxy)propionate, has demonstrated improved anti-inflammatory and hypolipidemic effects compared to its non-siliconized parent drug. researchgate.netthieme-connect.de The synthesis involves preparing p-trimethylsilylphenol, which is then used to construct the final phenoxypropionate structure. researchgate.net This highlights the role of trimethylsilyl-containing fragments as building blocks in the design of novel therapeutic agents. Other complex propionic acid derivatives containing a trimethylsilyl group have also been investigated for their potential pharmacological activities. acs.org

Hydrazine-Substituted Propionate Derivatives

The synthesis of hydrazine-substituted propionate derivatives can be approached through several established organic chemistry reactions. A primary method involves the formation of N-acyl hydrazones through the condensation of a propionate precursor with hydrazine (B178648) or its derivatives. mdpi.comnih.govresearchgate.net Substituted hydrazines are crucial precursors for a wide range of compounds, including heterocycles and pharmaceuticals. google.compsu.edu

A common strategy begins with a propionic acid derivative, which is activated and then reacted with a hydrazine. For instance, N-acyl hydrazones can be synthesized by reacting acylhydrazides with aldehydes or ketones. researchgate.net Alternatively, the direct reaction of esters with hydrazine hydrate (B1144303) can yield hydrazides. nih.gov Specifically, 4-aminobenzohydrazide (B1664622) has been synthesized from 4-aminobenzoate (B8803810) by refluxing with hydrazine in ethanol. nih.gov This general approach can be adapted for propionate esters.

The introduction of a trimethylsilyl (TMS) group can be accomplished at different stages. One method is the silylation of hydrazine itself. Anhydrous hydrazine can react with trimethylchlorosilane to produce 1,2-bis(trimethylsilyl)hydrazine with high yield. energetic-materials.org.cn Further reactions can lead to tris(trimethylsilyl)hydrazine and tetra(trimethylsilyl)hydrazine. energetic-materials.org.cn These silylated hydrazines can then be reacted with a propionate derivative.

Alternatively, a pre-formed hydrazine-propionate compound can be silylated. The N-silylation of amines and amino acid esters using trimethylchlorosilane (TMS-Cl) in the presence of zinc dust is an effective method that avoids the need for strong bases, which can cause side reactions. core.ac.uk This protocol could be applied to a hydrazine-substituted propionate. The general mechanism for N-silylation involves the reaction of an N-H bond with a silylating agent like TMS-Cl. The nucleophilicity of the nitrogen atom is often increased upon silylation. core.ac.uk

A representative reaction is the condensation of a carbonyl group with a hydrazine derivative. For example, two Schiff bases were derived from the condensation of 3-formyl salicylic (B10762653) acid with trimethylsilyl-propyl-p-aminobenzoate and trimethylsilyl-methyl-p-aminobenzoate, demonstrating the reactivity of silylated amine precursors. nih.gov Similarly, a this compound derivative with a suitable functional group could be reacted with a hydrazine. The synthesis of N-acyl-N'-substituted hydrazines can also be achieved through copper-catalyzed coupling reactions. organic-chemistry.org

Phosphoryl-Substituted Propionate Derivatives

The synthesis of phosphoryl-substituted propionate derivatives often utilizes silylated amino acids as key intermediates. A significant method for creating these compounds is the phospha-Mannich reaction. researchgate.netresearchgate.net This reaction allows for the formation of a stable P(O)–Csp3–N linkage. researchgate.net

A notable example is the synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid starting from trimethylsilyl 2-(trimethylsilylamino)propanoate. researchgate.net This process involves the reaction of the silylated alanine (B10760859) ester with a secondary phosphine (B1218219) oxide (e.g., dioctylphosphine oxide) and formaldehyde. The use of the trimethylsilyl ester of the amino acid is advantageous in this one-pot procedure. researchgate.net The reaction ultimately yields N-phosphorylmethyl derivatives of the amino acid. researchgate.net Following the phosphorylation step, the silyl ester is hydrolyzed with aqueous HCl to give the final target acid. researchgate.net

The general applicability of this method has been demonstrated for the synthesis of N-phosphorylmethyl derivatives of other amino acids, such as glycine (B1666218) and β-alanine. researchgate.net The mechanism involves the reaction of secondary phosphine oxides, which exist in a stable tautomeric form R2P(O)H, with an iminium species generated in situ from the amino acid derivative and formaldehyde. researchgate.net

Alternative synthetic strategies towards related phosphonates include:

Acylation of α-phosphoryl sulfides: The lithium derivatives of α-phosphoryl sulfides can be generated using n-butyllithium and subsequently acylated with esters like ethyl propionate to form β-ketophosphonates. lookchem.com

Sulfenylation of O-silylated β-ketophosphonates: Diethyl 1-methyl-2-oxopropylphosphonate can be treated with trimethylsilyl chloride, and the resulting O-silylated intermediate reacts with a sulfenyl chloride to yield the α-sulfenylated β-ketophosphonate. lookchem.com

Abramov Reaction: Functionalized α-hydroxy phosphonates can be synthesized via the enantioselective Abramov reaction, which involves the addition of phosphites to aldehydes. researchgate.net Dialkyl trimethylsilyl phosphites are key reagents in some variations of this chemistry. researchgate.net

These methods provide access to a range of phosphonate (B1237965) and phosphinate derivatives of propionic acid, where the trimethylsilyl group can act as a reactive intermediate or a protecting group.

Synthesis of Functionalized Polymeric Materials Utilizing Trimethylsilyl Derivatives

This compound and its related derivatives are valuable in the synthesis of functionalized polymeric materials. Their utility is primarily seen in two areas: as protected monomers for controlled polymerization and in the post-polymerization functionalization of silyl-containing polymers.

Monomer Protection for Controlled Polymerization: In many advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), functional groups like hydroxyl (-OH) or alkynyl (-C≡CH) on the monomer can interfere with the catalyst or lead to undesirable side reactions. cmu.edu The trimethylsilyl (TMS) group serves as an effective protecting group for these functionalities.

For example, 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) are important monomers for producing water-soluble and biocompatible polymers. However, the hydroxyl group can cause cross-linking. To achieve well-controlled polymerization via ATRP, the hydroxyl group is often protected with a TMS group. cmu.edu The resulting TMS-protected monomer can be polymerized in a controlled fashion to yield polymers with predetermined molecular weights and low polydispersities. cmu.edu After polymerization, the TMS protecting groups are easily removed by acidic hydrolysis to regenerate the hydroxyl groups, yielding a well-defined functional polymer like poly(HEA) or poly(HEMA). cmu.edu Similarly, the terminal alkyne of propargyl methacrylate has been protected with a trimethylsilyl group to prevent side reactions during polymerization. researchgate.net

Synthesis and Functionalization of Silyl-Containing Polymers: Polymers can be synthesized from monomers that inherently contain a trimethylsilyl group. A prominent example is poly(1-trimethylsilyl-1-propyne) (PTMSP), which is known for its exceptionally high gas permeability. researchgate.net PTMSP is synthesized via the metathesis polymerization of the 1-trimethylsilyl-1-propyne monomer, often using catalysts like TaCl5 or NbCl5. researchgate.net The resulting polymer is thermally stable and soluble in many common solvents. researchgate.net

The trimethylsilyl groups on the polymer backbone serve as reactive sites for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis. For instance, PTMSP can undergo selective bromination using N-bromosuccinimide. researchgate.net The reaction occurs at the trimethylsilyl groups, and the extent of bromination can be controlled by the reaction conditions. This modification can alter the polymer's solubility and gas separation selectivity. researchgate.net Other functionalization approaches include the introduction of phenolic antioxidant groups, which can be covalently grafted onto the polymer or added as functional additives like octadecyl-3-(3,5-ditertbutyl-4-hydroxyphenyl)-propionate to improve thermal-oxidative stability. mdpi.com

These strategies demonstrate the dual role of trimethylsilyl derivatives in polymer synthesis: facilitating the controlled polymerization of functional monomers and providing a reactive handle for the subsequent tailoring of polymer properties.

Reaction Mechanisms and Reactivity Studies of Trimethylsilyl Propionate

Role as a Silylating Agent and Protecting Group in Multistep Organic Synthesis

The primary role of trimethylsilyl (B98337) propionate (B1217596) and related compounds is centered on the introduction of a trimethylsilyl (TMS) group onto nucleophilic functional groups, most commonly alcohols. chemimpex.comwikipedia.org This process, known as silylation, converts the functional group into a trimethylsilyl ether. The TMS group acts as a protecting group, rendering the otherwise reactive hydroxyl group inert to a wide range of reaction conditions. wikipedia.org This protection strategy is fundamental in multistep synthesis, allowing for chemical transformations on other parts of a complex molecule without unintended side reactions at the alcohol functionality. chemimpex.com

The trimethylsilyl group is characterized by its chemical inertness and significant steric bulk compared to a proton. wikipedia.org The resulting trimethylsiloxy group is less prone to acting as a proton donor or acceptor and does not participate in hydrogen bonding, which can alter the reactivity and solubility of the parent molecule. wikipedia.org While effective, simple trimethylsilyl esters like TMSP are generally considered highly labile and have seen limited use for the direct protection of carboxylic acids, which often require more robust "supersilyl" groups for stable protection. nih.gov

Beyond protection, silylation with reagents like TMSP is extensively used to create volatile derivatives of polar compounds for analytical purposes, such as gas chromatography (GC) and mass spectrometry (MS). The silylation process increases the volatility and thermal stability of compounds like alcohols and carboxylic acids, enabling their analysis by these methods. chemimpex.com

The general process of silylation of an alcohol (ROH) using a silylating agent in the presence of a base is depicted below:

Protection: ROH + (CH₃)₃Si-X + Base → RO-Si(CH₃)₃ + [Base-H]⁺X⁻

Deprotection: The TMS group can be readily removed to regenerate the alcohol, typically using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or acidic aqueous conditions. wikipedia.org

Mechanisms of Enol Silane (B1218182) Formation and Subsequent Alkylation Reactions involving Trimethylsilyl Propionate

This compound is a key byproduct in one-pot reactions that generate silyl (B83357) enol ethers from ketones for subsequent alkylation. thieme-connect.comrichmond.edu These reactions are typically promoted by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a mild amine base, such as triethylamine (B128534) (Et₃N). thieme-connect.com

The mechanism involves two concurrent processes:

Enol Silane Formation: The ketone is activated by the Lewis acidic TMSOTf. This activation facilitates deprotonation at the α-carbon by the mild base (Et₃N) to generate the corresponding silyl enol ether. thieme-connect.comrichmond.edu

Electrophile Generation and Alkylation: Simultaneously, TMSOTf activates an alkylating agent, such as an allyl or propargyl propionate, promoting the departure of the propionate leaving group to form a stabilized carbocation (e.g., an allyl or propargyl cation). The byproduct of this step is this compound. thieme-connect.comrichmond.edu

The newly formed silyl enol ether then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. A final desilylation step yields the alkylated ketone product. richmond.eduwikipedia.org This sequence represents a powerful method for the α-alkylation of carbonyl compounds under Lewis acidic conditions. richmond.edu

A proposed mechanism for the allylation of a ketone is illustrated below:

Scheme 1: Proposed Mechanism for One-Pot Enol Silane Formation and Allylation Reaction Mechanism Diagram: Step 1 shows the ketone activated by TMSOTf, followed by deprotonation by Et3N to form a silyl enol ether. Step 2 shows the allyl propionate activated by TMSOTf to form an allyl cation and this compound. Step 3 depicts the nucleophilic attack of the silyl enol ether on the allyl cation, followed by desilylation to yield the final α-allylated ketone.

This schematic illustrates the dual role of TMSOTf in activating both the ketone for enolization and the allyl propionate for ionization, leading to the final alkylated product. thieme-connect.com

Catalytic Activation by Lewis Acids, with Emphasis on Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a uniquely effective Lewis acid catalyst for reactions involving silyl propionates, exhibiting reactivity that often cannot be replicated by more traditional Lewis acids like TiCl₄, MgBr₂·OEt₂, or BF₃·OEt₂. acs.orgacs.org Its efficacy stems from its dual function as both a potent Lewis acid and a thermodynamic silylating agent. acs.orgacs.org

In the context of alkylation reactions, TMSOTf activates propionate-containing electrophiles (e.g., propargyl propionates) by coordinating to the carbonyl oxygen of the ester. This facilitates the ionization of the leaving group, this compound, and generates a reactive carbocation intermediate. thieme-connect.comrichmond.edu This process is crucial for subsequent C-C bond formation with nucleophiles like silyl enol ethers. richmond.edu

The reaction can be summarized as:

R-OProp + TMSOTf ⇌ [R-OProp-TMS]⁺OTf⁻ → R⁺ + TMSP + OTf⁻

This activation is not limited to propionates. TMSOTf is a versatile catalyst used to activate acetals, nitrones, and other functional groups for addition reactions. researchgate.netresearchgate.net Its high electrophilicity, far exceeding that of trimethylsilyl chloride, makes it a powerful reagent for generating silyl enol ethers from ketones and for promoting a wide array of subsequent transformations. wikipedia.org

Investigation of Cyclization and Desilylation Processes in the Formation of Heterocyclic Compounds from Propionate Precursors

Propionate precursors are valuable substrates in the synthesis of heterocyclic compounds, often involving a sequence of alkylation, cyclization, and desilylation. A notable example is the one-pot synthesis of substituted furans from ketones and 3-(trimethylsilyl)propargyl carboxylates. richmond.edu

The reaction sequence, promoted by TMSOTf and an amine base, is as follows:

Alkylation: The ketone is converted to its silyl enol ether in situ, which then attacks the propargyl cation generated from the carboxylate, yielding a β-alkynyl ketone. richmond.edurichmond.edu

Cyclization/Desilylation: The β-alkynyl ketone intermediate undergoes a subsequent acid-catalyzed cyclization. This is often promoted by triflic acid (HOTf), which is generated in situ from the reaction of TMSOTf with trace amounts of water introduced during workup. The cyclization is followed by a desilylation step to yield the aromatic furan (B31954) ring. richmond.edu

Another significant application is in the synthesis of nucleoside analogues. Enantiomerically enriched oxathiolane propionate can be coupled with a silylated nucleobase (e.g., cytosine) in the presence of a Lewis acid like TMSOTf or trimethylsilyl iodide (TMSI). beilstein-journals.orgnih.gov This key N-glycosylation step forms the heterocyclic nucleoside structure, which is then deprotected to yield the final product. beilstein-journals.orgnih.gov

Table 1: Furan Synthesis from Propargyl Precursors

Ketone SubstratePropargyl CarboxylateYield of FuranReference
Acetophenone3-(Trimethylsilyl)propargyl acetate (B1210297)82% richmond.edu
Acetophenone3-(Trimethylsilyl)propargyl propionate85% richmond.edu
4-Methoxyacetophenone3-(Trimethylsilyl)propargyl acetate86% richmond.edu
2-Acetonaphthone3-(Trimethylsilyl)propargyl acetate70% richmond.edu

Comparative Reactivity and Selectivity Profiles with Other Silyl Carboxylates and Related Reagents

The choice of the carboxylate leaving group in silyl-mediated reactions can significantly influence reaction outcomes. Direct comparisons between propargyl propionate and propargyl acetate have revealed important differences in reactivity. richmond.edurichmond.edu

In one-pot alkylation reactions, the use of a propionate leaving group over an acetate can be advantageous. richmond.edu The byproduct of ionization, trimethylsilyl acetate, can itself be converted into a highly nucleophilic ketene (B1206846) acetal (B89532) in the presence of TMSOTf and base. This can compete with the desired reaction pathway. This compound, however, forms the corresponding ketene acetal much more slowly, minimizing this side reaction. richmond.edu Furthermore, using a propionate leaving group can slow the initial ionization step, which helps prevent the rapid decomposition of sensitive propargyl substrates. acs.org

However, in some cases, the difference in yield is minimal. For instance, in a furan synthesis, replacing a propionate with the more common and readily available acetate resulted in only a slight decrease in yield (85% vs. 82%). richmond.edu

Table 2: Comparison of Propionate vs. Acetate Leaving Groups

FeaturePropargyl PropionatePropargyl AcetateRationale/ObservationReference
Reaction Rate Slower ionizationFaster ionizationPropionate slows the ionization, preventing substrate decomposition. acs.org
Side Reactions Less proneMore proneThe byproduct, trimethylsilyl acetate, can form a competing nucleophile. This compound is less reactive. richmond.edu
Product Yield Often higherCan be slightly lowerThe reduced rate of side reactions with propionate often leads to better yields of the desired product. richmond.edurichmond.edu

The electronic nature of the silyl group itself also plays a critical role. Compared to electron-withdrawing acetyl or benzoyl groups, silyl ethers are more electron-donating, which significantly increases the reactivity of glycosyl donors in glycosylation reactions. nih.gov

Kinetic and Mechanistic Studies of this compound Hydrolysis

The hydrolysis of silyl esters, including this compound, is a critical aspect of their chemistry, as it dictates their stability and handling requirements. The Si-O ester bond is susceptible to cleavage by water. wikipedia.org Detailed kinetic studies, often using density functional theory (DFT), have elucidated the mechanism of this process. aip.orgaip.org

The hydrolysis of the silyl ester bond is the weakest link and the most likely point of rupture. aip.orgaip.org The mechanism and its rate are highly dependent on pH. Under acidic conditions, a proton adds spontaneously to the ester's carbonyl oxygen. This protonation significantly lowers the activation energy for the subsequent nucleophilic attack by a water molecule on the silicon atom, making it the dominant pathway. aip.orgaip.org

The key steps in acid-catalyzed hydrolysis are:

Protonation: The carbonyl oxygen of the silyl ester is protonated.

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center.

Bond Cleavage: The Si-O ester bond breaks, yielding trimethylsilanol (B90980) and propionic acid.

The activation energy for the hydrolysis of a protonated silyl ester has been calculated to be approximately 31 kJ mol⁻¹, which is a relatively low barrier, explaining the moisture sensitivity of these compounds. aip.org In experimental settings, deuterated sodium-3-trimethylsilylpropionate (TMSP-d₄) is often used as an internal standard in aqueous NMR studies, where its stability over the course of the experiment is essential. kuleuven.be

Intermolecular Interactions and Complex Formation in Reaction Media

During chemical reactions, this compound and related silyl esters can engage in various intermolecular interactions and form transient complexes that are crucial to the reaction mechanism. Mechanistic studies support the existence of hypervalent silicon intermediates, where the silicon atom forms five or six bonds. libretexts.org The isolation and crystallographic characterization of stable pentacoordinate and hexacoordinate silicon complexes lend strong support to their viability as reactive intermediates in silylation and related reactions. libretexts.org

In certain catalytic cycles, these interactions can be highly productive. For example, in boron-catalyzed aldol (B89426) reactions, the in-situ formation of a silyl ester from a carboxylic acid prevents the free carboxylate from detrimentally coordinating to and poisoning the Lewis acid catalyst. chemrxiv.org Computational studies suggest the formation of active Si/B enediolate species in these reactions. chemrxiv.org

Furthermore, the propionate counterion, generated during the ionization of an electrophile, can itself participate in the reaction. It has been proposed that the propionate ion can coordinate to the silicon atom of a silyl ketene imine, activating it for nucleophilic attack. nih.gov In other cases, the reaction between a silyl ester and an amine can lead to the formation of a stable silanaminium carboxylate salt, a clear example of a defined intermolecular complex. researchgate.net These interactions highlight the dynamic and often complex role that silyl esters and their byproducts play within the reaction medium.

Advanced Spectroscopic Applications and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Trimethylsilyl (B98337) propionate (B1217596) (TSP) and its derivatives are pivotal in Nuclear Magnetic Resonance (NMR) spectroscopy, serving multiple functions that enhance the quality and accuracy of spectral data. These compounds are particularly valued in aqueous-based studies for their utility as internal reference standards and their role in advanced analytical methodologies.

Role as an Internal Reference Standard in Quantitative and Qualitative ¹H NMR Spectroscopy

In ¹H NMR spectroscopy, Trimethylsilyl propionate is widely employed as an internal reference standard, particularly in aqueous solutions like deuterium (B1214612) oxide (D₂O). nih.govwikipedia.org Its primary function is to provide a sharp, well-defined resonance peak that is set to 0.00 parts per million (ppm) on the chemical shift scale. asdlib.org This allows for the accurate determination of the chemical shifts of other protons in the sample. The nine equivalent protons of the trimethylsilyl group give rise to a single, intense singlet, which is advantageous for clear identification and referencing.

The suitability of TSP as an internal standard is attributed to several key characteristics:

Chemical Inertness: It is generally unreactive with a wide range of organic and biological molecules, ensuring that it does not interfere with the sample being analyzed.

Solubility: It is soluble in aqueous solutions, a critical requirement for biological and environmental samples. stackexchange.com

Signal Position: Its resonance appears in a region of the spectrum (0.00 ppm) that is typically free from signals of most organic compounds, minimizing the risk of signal overlap. jchps.com

However, it is important to note that the chemical shift of TSP can be influenced by factors such as temperature and pH. stackexchange.comwikipedia.org Additionally, studies have shown that TSP can interact with certain types of molecules, such as molten globule proteins, which can affect the accuracy of chemical shift referencing. nih.gov Despite these considerations, TSP remains a widely used and accepted internal standard in ¹H NMR spectroscopy for both qualitative and quantitative analyses. For quantitative NMR (qNMR), the integrated intensity of the TSP signal, corresponding to its nine protons, can be used to determine the concentration of other analytes in the sample. asdlib.org

Application as an Internal Reference Standard in ¹³C NMR Spectroscopy

Similar to its role in ¹H NMR, this compound also serves as an internal reference standard in ¹³C NMR spectroscopy. The carbon atoms of the trimethylsilyl group produce a distinct signal that can be used to reference the ¹³C chemical shift scale to 0.00 ppm. libretexts.org The use of an internal standard like TSP is crucial for achieving accurate and reproducible ¹³C chemical shifts, which are highly sensitive to the electronic environment of the carbon atoms. wikipedia.orghuji.ac.iludel.edu

The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, making signal overlap less of an issue. libretexts.org However, the low natural abundance of the ¹³C isotope means that ¹³C NMR experiments are inherently less sensitive than ¹H NMR. wikipedia.orghuji.ac.iludel.edu The intense signal from the three equivalent methyl carbons in TSP can be beneficial in this context. While tetramethylsilane (B1202638) (TMS) is the universal standard for NMR, its insolubility in water necessitates the use of alternatives like TSP or DSS in aqueous media. stackexchange.comlibretexts.org

Utilization of Deuterated this compound Derivatives for Solvent Signal Suppression and Isotopic Studies in NMR

Deuterated derivatives of this compound, most commonly 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), are extensively used in NMR spectroscopy, particularly for studies in aqueous solutions. wikipedia.orgzeotope.comisotope.com The primary application of TSP-d₄ is as an internal standard for chemical shift referencing in D₂O. nih.govwikipedia.orgzeotope.com The deuteration of the propionate backbone at the 2 and 3 positions simplifies the ¹H NMR spectrum by removing the signals from the methylene (B1212753) protons, leaving only the sharp singlet from the trimethylsilyl group at 0.00 ppm. asdlib.org

A significant advantage of using TSP-d₄ is its role in techniques for solvent signal suppression. ox.ac.uk In biological and environmental samples, the intense signal from residual water (H₂O) in D₂O can obscure signals from the analytes of interest. ox.ac.uk By using a deuterated standard, the number of non-exchangeable protons in the sample is reduced, which can improve the efficiency of solvent suppression methods like presaturation. ox.ac.uk

Furthermore, the use of isotopically labeled compounds like TSP-d₄ is fundamental in isotopic studies. These studies can provide insights into reaction mechanisms and metabolic pathways. carlroth.com While TSP-d₄ itself is typically used as a stable reference, the principles of isotopic labeling it represents are central to more complex NMR experiments.

Properties and Applications of Deuterated this compound (TSP-d₄)
PropertyDescriptionApplication in NMRReference
Isotopic PurityTypically ≥98 atom % DProvides a clean reference signal with minimal interference from non-deuterated species. sigmaaldrich.comsigmaaldrich.com
Molecular Formula(CH₃)₃SiCD₂CD₂CO₂NaUsed for accurate mass and structural identification. isotope.com
Chemical ShiftThe ¹H signal of the (CH₃)₃Si- group is set to 0.00 ppm.Serves as the primary internal reference for ¹H NMR in D₂O. asdlib.orgzeotope.com
SolubilitySoluble in water and D₂O.Ideal for use in aqueous-based biological and environmental samples. wikipedia.orgstackexchange.com
FunctionInternal reference standard.Facilitates accurate chemical shift determination and improves solvent suppression. zeotope.comox.ac.uk

NMR-Based Metabolic Profiling and Metabolomics Research Employing this compound as a Standard

NMR-based metabolomics is a powerful technique for the comprehensive analysis of metabolites in biological systems. chcmj.ac.innih.gov In these studies, this compound, and more commonly its deuterated form TSP-d₄, is an essential component as an internal reference standard. mdpi.comnih.govmdpi.com It provides the crucial chemical shift reference (at 0.00 ppm) necessary for the accurate identification and quantification of a wide array of metabolites in complex biological mixtures such as biofluids (urine, blood) and tissue extracts. nih.govclinmedjournals.org

The process typically involves adding a known concentration of TSP-d₄ to the sample, which allows for both the alignment of spectra and the quantification of metabolites. nih.gov The sharp singlet from TSP-d₄ is easily identifiable and generally does not overlap with metabolite signals. mdpi.com The stability and chemical inertness of TSP-d₄ are critical in ensuring that it does not alter the metabolic profile of the sample.

Recent research highlights the utility of TSP-d₄ in various metabolomics studies:

In a study on the effects of trimethylamine (B31210) N-oxide on C2C12 myoblasts, TSP was used as an internal standard in the NMR buffer for metabolomic analysis. nih.gov

Research on Cannabis sativa L. employed TSP in deuterium oxide for the extraction and ¹H NMR-based metabolomic analysis of polar metabolites. mdpi.com

A study on human neutrophil samples with limited source material utilized TSP-d₄ for automatic phase-referencing of the acquired spectra at 0 ppm. mdpi.com

Application of this compound in Recent NMR-Based Metabolomics Studies
Study FocusBiological SampleRole of this compoundKey Finding of the StudyReference
Effects of Trimethylamine N-Oxide on C2C12 MyoblastsC2C12 myoblastsInternal standard in NMR buffer for metabolomic experiments.TMAO treatment may alleviate oxidative stress damage in skeletal muscle. nih.gov
Metabolomics of Cannabis sativa L.Cannabis leavesUsed in deuterium oxide for extraction and ¹H NMR analysis of polar metabolites.Investigation of the effects of Harpin αβ and Laminarin on the plant's metabolome. mdpi.com
Metabolomics of Human NeutrophilsHuman neutrophilsUsed for automatic phase-referencing of spectra at 0 ppm.Established an optimal 1D ¹H NMR analysis for samples with limited cellular material. mdpi.com
Diagnosis of Methylmalonic and Propionic AcidemiasUrine, blood, CSFMost frequently reported reference for both chemical shift and quantitation.NMR is a valuable tool for the diagnosis and monitoring of these metabolic disorders. mdpi.com

Structural Elucidation of Complex Organic Molecules through NMR Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, the role of this compound in this application is primarily as a reference standard. jchps.comresearchgate.net The accurate determination of chemical shifts, which is facilitated by an internal standard like TSP, is fundamental to deducing the structure of a molecule. nih.gov The chemical shift provides information about the electronic environment of each nucleus, which in turn gives clues about the functional groups and connectivity of atoms within the molecule.

In the context of complex molecules, where spectral overlap can be a significant challenge, the use of a reliable and non-interfering reference is paramount. nih.gov By providing a fixed reference point at 0.00 ppm, TSP allows for the consistent and accurate reporting of spectral data, which is essential for comparing with literature values and for the unambiguous assignment of signals. While TSP itself does not directly provide structural information about the analyte, its presence is indispensable for the accurate interpretation of the NMR data that leads to structural elucidation. nih.gov A study on the conformational analysis of 3-(trimethylsilyl)propionic acid itself used ¹H NMR spectroscopy to determine the equilibrium of rotamers, showcasing the level of detail that can be obtained from NMR data when properly referenced. nih.gov

Mass Spectrometry (MS) Applications

In the field of mass spectrometry, this compound is utilized as a silylating agent, a role that involves the derivatization of polar compounds to enhance their volatility and thermal stability for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). chemimpex.comresearchgate.net The process of silylation involves the replacement of active protons in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups with a trimethylsilyl (TMS) group. researchgate.net This derivatization is often a necessary sample preparation step for the analysis of non-volatile compounds like sugars, amino acids, and steroids. researchgate.netnih.gov

The introduction of a TMS group can significantly alter the fragmentation pattern of a molecule in the mass spectrometer. researchgate.netnih.gov The mass spectra of trimethylsilyl derivatives are often characterized by specific fragment ions that can aid in the structural elucidation of the original molecule. researchgate.net For instance, the fragmentation of TMS ethers of steroids can provide information about the position of hydroxyl groups. fu-berlin.de

While the broader class of trimethylsilylating agents is widely used in MS, specific applications of this compound as a derivatizing agent are less commonly detailed in the literature compared to other silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net However, as a compound capable of donating a trimethylsilyl group, it falls within this important class of reagents for MS sample preparation. chemimpex.com The NIST WebBook lists gas chromatography data for the trimethylsilyl ester of propanoic acid, indicating its suitability for GC-based analysis. nist.gov

Derivatization for Enhanced Volatility and Stability in Gas Chromatography-Mass Spectrometry (GC-MS)

In the realm of analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for analyzing non-volatile or thermally labile compounds. nih.gov this compound serves as an effective silylating agent, enhancing the stability and volatility of various organic compounds, a feature that is particularly beneficial in GC-MS applications. chemimpex.com The primary goal of silylation is to replace active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) with a TMS group. researchgate.net This chemical modification significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte. nih.govresearchgate.net

The increased volatility allows the derivatized compound to be readily transferred into the gas phase within the GC injector without thermal degradation. nih.gov Furthermore, the resulting TMS derivatives are generally more thermally stable than their parent compounds, which is essential for withstanding the high temperatures of the GC column and ensuring reproducible analysis. researchgate.net This process is fundamental for the metabolic profiling of a wide range of biological samples, as it enables the analysis of otherwise non-volatile compounds such as sugars, amino acids, organic acids, and steroids. oup.comresearchgate.net

The choice of silylating reagent and reaction conditions can be optimized to ensure complete derivatization and avoid the formation of unwanted by-products or artifacts, which could complicate chromatographic analysis. nih.govresearchgate.net For instance, incomplete derivatization can lead to multiple peaks for a single analyte, compromising quantitative accuracy. researchgate.net

Table 1: Objectives of Trimethylsilyl Derivatization in GC-MS

ObjectiveRationaleTarget Analytes
Increase Volatility Reduces boiling point by eliminating polar hydrogen bonds, allowing analysis of non-volatile compounds.Sugars, Steroids, Amino Acids
Enhance Thermal Stability Protects functional groups from degrading at high temperatures in the GC system.Carboxylic Acids, Catecholamines
Improve Chromatographic Separation Reduces peak tailing and improves peak shape by decreasing interactions with the stationary phase.Alcohols, Phenols
Enhance Mass Spectral Properties Creates characteristic fragmentation patterns that aid in structural elucidation.Polyfunctional Compounds

Analysis of Fragmentation Patterns and Isotopic Labeling in MS for Structural Characterization

Once a compound is derivatized and analyzed by GC-MS, the mass spectrometer provides crucial data for its structural identification. The electron ionization (EI) mass spectra of trimethylsilyl derivatives are characterized by specific and reproducible fragmentation patterns that are invaluable for structure elucidation. oup.com The analysis of these patterns helps identify the original molecule and the positions of its functional groups. researcher.life

Common fragmentation pathways for TMS derivatives include the cleavage of the Si-C bond, leading to the loss of a methyl group ([M-15]⁺), and the formation of a stable trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a prominent peak in the spectrum. Other diagnostic ions arise from rearrangements and cleavages specific to the class of the derivatized compound (e.g., sugars, hydroxy acids, or steroids). researcher.life

Isotopic labeling is a powerful technique used to further investigate these fragmentation mechanisms. researcher.life By replacing atoms in the analyte or the derivatizing agent with their stable isotopes (e.g., deuterium, ¹³C, or ¹⁸O), researchers can track the atoms through the fragmentation process. For example, using a deuterated silylating reagent allows for the differentiation of fragments containing the TMS group from those originating solely from the analyte skeleton. This approach provides definitive evidence for proposed fragmentation pathways and aids in the structural characterization of unknown metabolites or complex molecules. researcher.life

Table 2: Common Fragment Ions in Mass Spectra of TMS Derivatives

Ion (m/z)DescriptionSignificance
73 [Si(CH₃)₃]⁺Characteristic ion confirming the presence of a TMS group.
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺Often observed as a background ion or from rearrangement, indicative of silylated species.
M-15 [M - CH₃]⁺Loss of a methyl group from the TMS moiety, helps identify the molecular ion.
Analyte-specific ions VariesFragments resulting from cleavage of the original molecule's backbone, providing structural information.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

While trimethylsilylation is a cornerstone of GC-MS analysis, its application in Liquid Chromatography-Mass Spectrometry (LC-MS) is significantly less common. LC-MS is typically employed for analytes that are already soluble in the liquid phase and are often polar, ionic, or thermally unstable, thus not requiring the volatility enhancement that silylation provides. thermofisher.com The derivatization process to increase volatility is fundamentally counterintuitive to the principles of reversed-phase LC, where retention is based on hydrophobicity.

However, there are niche applications where derivatization, including silylation, can be explored in LC-MS. Chemical derivatization can be used to improve ionization efficiency in the mass spectrometer, particularly for compounds that are difficult to ionize via standard techniques like electrospray ionization (ESI). oup.com By adding a chemical tag, the analyte's response in the MS detector can be enhanced.

In some research contexts, methods may be transferred from GC-MS to LC-MS to achieve greater sensitivity. For instance, while a GC-MS method for trimethylsilyl derivatives of certain compounds might be established, an LC-MS/MS method could be developed for the same derivatives to reach lower limits of detection. researcher.life Nevertheless, the direct injection of TMS derivatives into a reversed-phase LC-MS system presents challenges, including potential hydrolysis of the silyl (B83357) ether or ester bonds in aqueous mobile phases and poor chromatographic retention. Therefore, the use of this compound and its derivatives in LC-MS remains a specialized area rather than a routine application. waters.com

Chromatographic Techniques Coupled with Spectrometry

Integration with Pseudo Two-Dimensional Liquid Flash Chromatography

There is no significant body of research or established analytical methodologies that detail the integration of this compound derivatives with pseudo two-dimensional liquid flash chromatography. Flash chromatography is primarily a preparative purification technique used to isolate compounds from a mixture on a larger scale than analytical chromatography. hawachhplccolumn.commnstate.edu It relies on forcing a solvent through a column with air pressure to speed up the separation process. hawachhplccolumn.com While it is a form of liquid chromatography, its coupling with prior derivatization steps like silylation for techniques described as "pseudo two-dimensional" is not documented in readily available scientific literature. Such an application would be highly specialized and is not considered a standard analytical methodology.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Isotope Analysis of Trimethylsilyl Derivatives

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for measuring the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in individual organic compounds within a complex mixture. When coupled with trimethylsilyl derivatization, it allows for the isotopic analysis of non-volatile compounds like amino acids or steroids.

In this method, the sample is first derivatized to make the target analytes volatile, and then the derivatives are separated by GC. After separation, each compound is combusted in an online reactor, converting the organic molecules into simple gases like CO₂. This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C).

A critical consideration in this technique is the isotopic contribution of the derivatizing agent itself. The carbon atoms introduced by the trimethylsilyl groups must be mathematically corrected for to determine the true isotopic signature of the original analyte. This requires careful calibration with standards of known isotopic composition. Despite this complexity, GC-C-IRMS analysis of TMS derivatives is a valuable tool in fields such as food authenticity, environmental science, and doping control, where it can trace the origin and synthetic pathways of specific compounds.

Quantitative Analysis of Biomarkers Using GC/MS of Trimethylsilyl Derivatives

GC-MS is a well-established and robust platform for the quantitative analysis of biomarkers in biological samples. jst.go.jp The derivatization of these biomarkers to their trimethylsilyl counterparts is often a prerequisite for achieving the necessary sensitivity, selectivity, and reproducibility for quantification. nih.gov

The procedure typically involves adding a known amount of an isotopically labeled internal standard—a version of the analyte where some atoms are replaced by heavy isotopes (e.g., D or ¹³C)—to the sample before extraction and derivatization. This internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by its mass in the mass spectrometer.

By using selected ion monitoring (SIM), the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte and its internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the biomarker in the original sample. This method corrects for any sample loss during preparation and for variations in injection volume or instrument response. This quantitative approach has been successfully applied to a wide range of biomarkers, including amino acids, organic acids, and drugs in matrices like plasma and urine. researchgate.net

Other Advanced Analytical Techniques for Characterization of this compound

Beyond standard spectroscopic methods, a range of other advanced analytical techniques are employed to characterize this compound and its related compounds, such as 3-(trimethylsilyl)propionic acid (TSP), which is structurally very similar and often used in analytical applications. These methods provide in-depth information on the compound's structure, mass, and behavior in complex mixtures. Key among these are mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) applications.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. It is frequently coupled with chromatographic methods for separation and identification within complex mixtures. chemimpex.com

In GC-MS, this compound is analyzed as a derivative of propanoic acid. nist.gov The technique provides detailed information on its electron ionization (EI) fragmentation pattern. The mass spectrum of this compound is characterized by a specific set of mass-to-charge (m/z) ratios that serve as a fingerprint for its identification. nist.gov Data compiled by the NIST Mass Spectrometry Data Center provides a reference for its characteristic peaks under electron ionization. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

m/z Value Interpretation
131 [M-CH₃]⁺ Fragment
75 [(CH₃)₂SiOH]⁺ Fragment
73 [Si(CH₃)₃]⁺ Fragment (Base Peak)
45 [COOH]⁺ or [C₂H₅O]⁺ Fragment

Data sourced from NIST Mass Spectrometry Data Center analysis of Propanoic acid, TMS derivative. nist.govnih.gov

LC-MS is another powerful tool for the analysis of this compound and its related acid form, particularly in complex biological or chemical matrices. This technique provides data on the compound's behavior in different ionization modes. nih.gov Advanced LC-MS analyses, such as tandem mass spectrometry (MS/MS or MS²), offer detailed structural information by fragmenting a selected precursor ion. nih.gov Experimental data is available for the analysis of the related 3-(trimethylsilyl)propanoic acid using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) and LC-ESI-Quadrupole-Orbitrap (LC-ESI-QFT). nih.gov

Table 2: Experimental LC-MS/MS Data for the [M-H]⁻ Ion of 3-(trimethylsilyl)propanoic acid

Parameter Value
Precursor Ion (m/z) 145.0686
MS Level MS2
Ionization Mode Negative (ESI)
Instrument Thermo Q Exactive HF
Collision Energy HCD (NCE 20-30-40%)
Key Fragment Ions (m/z) 74.02338, 145.06888, 75.02674, 101.07871

This data pertains to the analysis of the closely related 3-(trimethylsilyl)propanoic acid. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Applications

While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced NMR techniques are employed to study the interactions and dynamics of this compound derivatives in solution. The deuterated sodium salt of 3-(trimethylsilyl)propionic acid (TSP-d₄) is widely used as an internal standard for chemical shift referencing in aqueous samples for metabolomics studies. mdpi.comnih.gov

Pulsed-field gradient (PFG) NMR is an advanced technique used to measure the translational motion (diffusion) of molecules. This method has been applied to study the binding equilibrium between 3-(trimethylsilyl)propionic acid (TSP) and peptides. nih.gov By measuring the diffusion coefficients of both TSP and the peptide, researchers can determine the fraction of free and bound TSP in the solution. nih.gov These findings confirmed a 1:1 binding stoichiometry between TSP and the β(12-28) peptide, which is a fragment of the Alzheimer's-associated Aβ peptide. nih.gov

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique for obtaining high-resolution NMR spectra from heterogeneous or semi-solid samples. A method based on ¹H HR-MAS NMR has been developed to accurately measure the concentration of ligands in chromatography media. researchgate.net In these studies, the integral intensity of the 3-(trimethylsilyl)propionic acid signal was used as a reference to quantify other molecules within the complex matrix of a water-saturated chromatography medium. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Dynamics Simulations of Trimethylsilyl (B98337) Propionate (B1217596) Reaction Pathways

Quantum mechanics (QM) and molecular dynamics (MD) are cornerstone simulation techniques for exploring the potential reaction pathways of chemical compounds. For trimethylsilyl propionate, a key reaction of interest is its hydrolysis, which involves the cleavage of the silicon-oxygen bond.

Quantum Mechanical (QM) Simulations: QM methods, particularly when combined with molecular mechanics (QM/MM), allow for the detailed study of reactions involving bond formation and breaking. nih.govrug.nl In a QM/MM simulation of TSP hydrolysis, the reacting core—comprising the silyl (B83357) ester group and attacking water molecules—would be treated with high-level quantum mechanics. This allows for an accurate description of the electronic changes during the reaction. The surrounding solvent and remainder of the molecule can be treated with more computationally efficient classical mechanics (the MM part). This hybrid approach enables the simulation of reaction pathways in complex environments like aqueous solutions. nih.govrug.nl Studies on analogous carboxylic esters show that such simulations can determine rate constants and elucidate mechanisms, such as whether the reaction proceeds through a concerted or stepwise pathway. rug.nlic.ac.ukresearchgate.net For TSP, QM simulations could map the potential energy surface for the nucleophilic attack of water on the silicon atom, identifying the transition state structure and calculating the activation energy for hydrolysis.

Molecular Dynamics (MD) Simulations: Classical MD simulations are used to study the dynamic behavior of molecules over time. For a reaction like hydrolysis, MD can be used to sample the conformational landscape of TSP in solution, identifying orientations that are favorable for an attack by water. researchgate.net By simulating TSP in a box of water molecules, MD can provide insights into the structure of the solvation shell around the silyl ester group and how solvent molecules participate in the reaction. rug.nl While standard MD does not typically model bond breaking, it is crucial for setting up initial conditions for more advanced QM/MM calculations and for understanding the environmental factors that influence reactivity. rug.nl

A potential hydrolysis pathway for this compound, which could be investigated using these simulation methods, involves the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate. This is a common mechanistic feature in the chemistry of organosilicon compounds. mdpi.comwikipedia.org The subsequent departure of the propionate group would yield trimethylsilanol (B90980) and propionic acid. Computational modeling can clarify whether this process is facilitated by other water molecules acting as proton relays, a mechanism observed in other ester hydrolysis reactions. ic.ac.uk

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to predict their properties and reactivity. tue.nlyoutube.com For this compound, DFT can provide a detailed picture of how electron density is distributed across the molecule, which is fundamental to understanding its chemical behavior.

Electronic Structure Analysis: A DFT calculation for TSP would yield its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to predicting reactivity. For instance, the LUMO is likely centered on the silicon atom and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The HOMO would show regions from which it is easiest to remove an electron. DFT can also generate an electrostatic potential map, visually representing electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further highlighting sites susceptible to electrophilic or nucleophilic interaction.

Global and Local Reactivity Descriptors: From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of TSP. researchgate.netscielo.org.mx These descriptors provide a quantitative basis for concepts like hardness and softness, which are used to predict reaction outcomes. mdpi.com

Descriptor Formula Interpretation for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of the molecule to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations. scielo.org.mx These functions identify which specific atoms within the molecule are most likely to accept or donate electrons, providing a more detailed prediction of regioselectivity in reactions. For TSP, this would pinpoint the silicon atom as the most probable site for nucleophilic attack. DFT studies on related silyl esters have successfully modeled hydrolysis pathways and calculated the activation energies for bond cleavage, demonstrating the power of this method to investigate the reactivity of the Si-O bond. aip.org

Computational Prediction of Spectroscopic Parameters, particularly NMR Chemical Shifts

This compound (TSP), particularly its deuterated sodium salt form (TMSP-d4), is widely used as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions, where its trimethylsilyl protons are defined as 0.0 ppm. wikipedia.orgnih.govebi.ac.uk Computational chemistry offers powerful methods to predict NMR chemical shifts, providing a means to validate experimental assignments and understand the relationship between molecular structure and spectroscopic properties.

The primary methods for predicting NMR chemical shifts are based on Density Functional Theory (DFT) and, more recently, Machine Learning (ML).

DFT-Based Prediction: The standard quantum chemical approach involves a two-step process. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov Second, the NMR shielding tensors are calculated for this optimized geometry, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane (B1202638), TMS) and applying a linear scaling factor to correct for systematic errors. nrel.gov

Machine Learning (ML) Prediction: In recent years, ML models, especially Graph Neural Networks (GNNs), have emerged as a highly accurate and rapid alternative to DFT. nrel.govrsc.orgnih.gov These models are trained on large datasets of known molecules with experimentally determined or high-level DFT-calculated NMR data. nih.govchemrxiv.org By learning the complex relationships between a molecule's 3D structure and its NMR shifts, these models can predict chemical shifts for new molecules in a fraction of the time required for DFT calculations. rsc.org The accuracy of modern ML predictors can match or even exceed that of standard DFT methods. rsc.orgresearchgate.net

The table below shows the typical experimental ¹H NMR chemical shifts for the sodium salt of TSP in D₂O. Computational methods aim to reproduce these values with high accuracy.

Proton Group Typical Experimental Chemical Shift (ppm) Description
Si-(CH₃)₃0.00Reference signal (singlet, 9H)
-CH₂-Si~0.66Triplet, 2H
-CH₂-COO⁻~2.31Triplet, 2H

Studies comparing different computational methods have quantified their typical prediction errors.

Method Typical Mean Absolute Error (MAE) for ¹H Shifts (ppm) Typical MAE for ¹³C Shifts (ppm)
Standard DFT0.2 - 0.4 nih.gov2.5 - 8.0 rsc.org
DFT with Linear Regression~0.23 acs.org~4.77 acs.org
Machine Learning (GNN)0.10 - 0.16 rsc.org1.26 - 1.5 nrel.govrsc.org
Δ-Machine Learning (ML-corrected DFT)0.02 - 0.04 acs.org0.38 - 1.07 acs.org

The development of Δ-machine learning, which uses ML to correct the errors from initial DFT calculations, has achieved remarkable accuracy, approaching the quality of very high-level quantum chemical methods at a fraction of the cost. acs.org These computational tools are invaluable for structural elucidation, allowing researchers to compare predicted spectra for candidate molecules against experimental data to determine the correct structure. acs.org

Modeling of Intermolecular Interactions, Including Protein-Compound Binding

Understanding the intermolecular interactions of this compound is essential for rationalizing its behavior in solution and its potential interactions with biological macromolecules. Computational modeling, particularly through molecular dynamics (MD) simulations, provides a dynamic view of these non-covalent forces.

Interactions in Solution: In an aqueous environment, the TSP molecule exhibits distinct hydrophilic and hydrophobic regions. The propionate carboxylate group is hydrophilic and capable of forming strong hydrogen bonds with water molecules. The trimethylsilyl group and the ethyl chain are hydrophobic. MD simulations can model the behavior of a TSP molecule surrounded by a large number of explicit water molecules. These simulations reveal the structure of the hydration shell, showing how water molecules orient themselves to interact favorably with the different parts of TSP. Such simulations can also be used to study the aggregation behavior of TSP at higher concentrations.

Protein-Compound Binding: Although TSP is primarily used as an inert reference compound, computational methods can be used to model its hypothetical binding to a protein active site. This process, known as molecular docking, predicts the preferred orientation of a ligand (TSP) when bound to a receptor (protein) to form a stable complex. Docking algorithms explore various conformations of the ligand within the protein's binding pocket and use a scoring function to estimate the binding affinity.

Following docking, MD simulations can be employed to refine the binding pose and assess the stability of the protein-ligand complex over time. unl.pt These simulations provide detailed information on the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Between the carboxylate group of TSP and polar amino acid residues (e.g., Arginine, Lysine, Serine).

Hydrophobic Interactions: Between the trimethylsilyl group and ethyl chain of TSP and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Electrostatic Interactions: Between the negatively charged carboxylate group and positively charged residues.

While there are no specific studies focusing on the protein binding of TSP due to its intended inertness, the principles of molecular modeling are broadly applicable. Similar computational approaches are routinely used in drug discovery to predict how small molecules, including other organosilicon compounds, interact with biological targets. researchgate.net

Application of Quantitative Structure-Activity Relationship (QSAR) and Network-Based Approaches in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry, toxicology, and environmental science to correlate the chemical structure of compounds with their biological activity or other properties. ej-chem.org The fundamental principle of QSAR is that the activity of a molecule is a direct function of its structural and physicochemical properties.

QSAR Methodology: A QSAR study involves several key steps:

Data Collection: A dataset of molecules with known activities (e.g., enzyme inhibition, toxicity) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can represent various aspects of the molecule:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric (3D): Molecular surface area, volume.

Physicochemical: LogP (lipophilicity), molar refractivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges calculated via methods like DFT. acs.org

Model Development: Statistical or machine learning algorithms are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable).

Validation: The model's predictive power is rigorously tested using external datasets to ensure its reliability.

Applicability to this compound: this compound is primarily utilized as an inert chemical standard for NMR spectroscopy due to its chemical stability and simple spectrum. wikipedia.orgnih.gov It is not typically designed or studied for a specific biological activity. Consequently, dedicated QSAR studies focused on predicting the activity of TSP itself are not a common research area.

However, if TSP or a series of related organosilicon compounds were to be investigated for a particular biological effect (for instance, as part of a toxicological screen), the QSAR methodology could be applied. nih.gov In such a hypothetical study, descriptors for TSP, such as its molecular weight, calculated LogP, and quantum chemical properties, would be used as inputs to a model trained on a larger set of organosilicon compounds with measured toxicities. wiley-vch.delkouniv.ac.in The model could then predict the potential activity of TSP, guiding further experimental testing. Network-based approaches, which analyze relationships within large chemical and biological datasets, could similarly be used to place TSP in the context of other chemicals and predict potential interactions based on structural similarity.

Computational Analysis of Catalytic Mechanisms Involving this compound

While this compound (TSP) is generally regarded as chemically stable, particularly in its role as an NMR standard, the silyl ester linkage is susceptible to cleavage under certain conditions, most notably hydrolysis. Computational chemistry provides powerful methods to analyze the mechanisms of such reactions, treating them as catalytic processes where the catalyst could be an acid, a base, or even an enzyme.

Modeling Acid/Base-Catalyzed Hydrolysis: The hydrolysis of the Si-O bond in TSP can be significantly accelerated by acids or bases. Computational methods, especially Density Functional Theory (DFT), can be used to model these catalytic mechanisms in detail. aip.org

Acid Catalysis: In an acidic medium, a proton can coordinate to the carbonyl oxygen of the propionate group or the ester oxygen. DFT calculations can determine the relative stability of these protonated intermediates. aip.org From there, the reaction pathway for the nucleophilic attack of a water molecule can be mapped. The calculations would identify the transition state structure and determine the activation energy barrier, showing how protonation lowers the energy required for the reaction to proceed compared to the neutral hydrolysis pathway. aip.org

Base Catalysis: In a basic medium, a hydroxide (B78521) ion can directly attack the silicon atom. This is a highly favorable process due to the electropositive nature of silicon. wikipedia.org Computational modeling of this pathway would likely show a lower activation barrier than both the neutral and acid-catalyzed routes, consistent with experimental observations for ester hydrolysis.

Modeling Enzyme Catalysis: Although no specific enzymes are known to target TSP, it is possible to model its interaction with hydrolases (e.g., esterases, lipases) that act on similar substrates. whiterose.ac.ukresearchgate.net Using a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the TSP molecule would be placed in the active site of the enzyme.

The QM region would include the silyl ester bond and the key catalytic residues of the enzyme (e.g., a catalytic triad (B1167595) of Serine, Histidine, and Aspartate). The rest of the protein and solvent would be treated with MM. The simulation would model the entire catalytic cycle:

Formation of the enzyme-substrate complex.

Nucleophilic attack by a residue (e.g., Serine) on the silicon atom, forming a covalent intermediate.

Release of the propionate group.

Hydrolysis of the covalent intermediate to regenerate the free enzyme.

Applications in Biological and Biomedical Research

Role as a Chemical Probe in Investigating Biological Processes

While not a chemical probe in the traditional sense of a molecule designed to interact with and report on a specific biological target, Trimethylsilyl (B98337) propionate (B1217596), in the form of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), is a fundamental tool that enables the use of NMR spectroscopy to probe biological systems. Chemical probes are small molecules used to study and manipulate biological systems, and the data generated from techniques like NMR are essential for interpreting their effects.

The primary role of TSP in this context is to serve as an internal standard for chemical shift referencing in aqueous samples. By providing a sharp, inert signal at a defined point (0.00 ppm), it allows for the accurate and reproducible identification and quantification of metabolites and other biomolecules. This calibration is critical for comparing spectra across different samples and experiments, thereby ensuring the reliability of data in studies investigating biological processes at the molecular level.

Utilization in Buffered Solutions for Maintaining Physiological Conditions in Biological Assays

Maintaining a stable pH is critical for the structure and function of biomolecules, making buffered solutions essential for virtually all in vitro biological assays. ubc.careagent.co.uk While Trimethylsilyl propionate itself is not a buffering agent, its sodium salt (TSP) is frequently added to buffered solutions used to prepare samples for NMR-based analysis. nih.gov

Biological experiments, such as enzymatic assays and cell culture studies, are conducted in carefully formulated buffers (e.g., phosphate or Tris buffers) that mimic physiological pH. reagent.co.uk For subsequent analysis of these samples by NMR to identify metabolites or other small molecules, a reference standard is required. TSP is the standard of choice for aqueous-based biological samples because of its solubility and the fact that its signal typically does not overlap with signals from biological molecules. nih.govpubcompare.ai Therefore, TSP is utilized within these buffered solutions not to maintain the pH, but to provide an accurate reference point for the analysis of samples under physiologically relevant conditions.

Metabolomics Studies of Biological Fluids and Tissues in Health and Disease

The most prominent application of this compound is in the field of metabolomics, specifically in studies employing Nuclear Magnetic Resonance (NMR) spectroscopy. pubcompare.ai Metabolomics involves the comprehensive study of small molecules (metabolites) within cells, tissues, or biofluids, providing a snapshot of physiological or pathological states.

In NMR-based metabolomics, the deuterated sodium salt of 3-(trimethylsilyl)propionic acid (TSP-d4) is the most common internal standard for aqueous samples such as urine, plasma, and cerebrospinal fluid. nih.govnmrprocflow.orgzeotope.com Its key functions are:

Chemical Shift Referencing: The signal from the nine equivalent protons of the trimethylsilyl group of TSP is set to 0.0 ppm, providing a universal reference point for calibrating the chemical shift axis of all spectra in a study. nmrprocflow.orgkpwulab.com This allows for consistent and accurate identification of metabolites across different samples.

Quantification: Although challenging, the known concentration of TSP can be used to estimate the absolute concentration of other metabolites in the sample, as the integral of an NMR signal is directly proportional to the number of nuclei. nih.gov

However, the use of TSP is not without limitations. It is known to bind to proteins, particularly albumin, in biofluids like blood plasma. nih.gov This binding can cause a broadening and shifting of the TSP reference peak, potentially compromising the accuracy of quantification. To circumvent this, alternative methods such as using maleic acid as an internal standard for unfiltered samples or ultrafiltration to remove proteins prior to TSP addition are sometimes employed. nih.gov Despite this, TSP remains a cornerstone for metabolomics studies of urine and other protein-low biofluids.

Table 1: Common Internal Reference Standards in NMR-Based Metabolomics

Compound Name Abbreviation Common Use Key Characteristics
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt TSP Aqueous samples (urine, CSF) Water-soluble; reference peak at 0.0 ppm; can bind to proteins. nmrprocflow.orgwikipedia.org
4,4-dimethyl-4-silapentane-1-sulfonic acid DSS Aqueous samples Water-soluble; similar to TSP but with potentially less protein binding. nih.govnmrprocflow.org

Synthesis and Pharmacological Evaluation of this compound Derivatives as Potential Therapeutic Agents

The incorporation of organosilicon moieties into pharmacologically active molecules is a strategy used in medicinal chemistry to alter properties such as stability, bioavailability, and biological activity. nih.gov While this compound itself is not a therapeutic agent, derivatives containing a related chemical structure have been synthesized and evaluated for potential medical applications.

One notable area of research involves the synthesis of benzimidazole derivatives. A study detailed the synthesis of 1-(3-trimethylsilylpropyl)benzimidazole and its subsequent conversion into benzimidazolinium salts. nih.gov These compounds were tested for cytotoxic activity against several tumor cell lines. The research found that the inclusion of the silicon atom in the N-alkyl chain significantly increased the cytotoxic potency of the benzimidazolinium salts against cell lines for mouse hepatoma, human fibrosarcoma, mouse melanoma, and mouse neuroblastoma. nih.gov Specifically, 1-(3-trimethylsilylpropyl)benzimidazole was shown to inhibit carcinoma S-180 tumor growth in mice by 62% at a dose of 1 mg/kg. nih.gov This demonstrates that modifying known pharmacophores with trimethylsilylalkyl groups can be a viable strategy for developing novel therapeutic agents, particularly in oncology.

Table 2: Cytotoxic Activity of a this compound Related Derivative

Compound Target Activity Reference
1-(3-trimethylsilylpropyl)benzimidazole Sarcoma S-180 (in vivo mouse model) 62% tumor growth inhibition at 1 mg/kg nih.gov

Applications in Nucleic Acid Research and Synthetic Biology

In the fields of nucleic acid research and synthetic biology, chemical modifications are essential for enhancing the therapeutic properties of oligonucleotides and for constructing novel genetic systems. nih.govmcgill.ca Silyl (B83357) compounds, in general, play a critical role as protecting groups during the chemical synthesis of DNA and RNA. They are used to temporarily block reactive hydroxyl groups on the ribose sugar, allowing for the controlled, stepwise assembly of the nucleic acid chain.

However, the specific use of this compound as a standard reagent in these applications is not well-documented. The chemical modifications typically employed in therapeutic oligonucleotides or synthetic biology constructs involve alterations to the phosphate backbone, the sugar moiety, or the nucleobases themselves to increase stability against nucleases, improve binding affinity, or reduce immunogenicity. nih.govspringernature.com While the trimethylsilyl group is a common protecting group, it is usually part of simpler molecules like tert-butyldimethylsilyl (TBDMS) chloride. The propionate moiety does not confer a standard, recognized advantage in this context. Therefore, while silyl chemistry is foundational to the field, a direct and widespread application of this compound in nucleic acid research and synthetic biology has not been established.

Investigations into Enzyme Kinetics and Catalysis in Biological Systems

The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, is fundamental to understanding biological pathways and for developing drugs that target enzymes. wisc.eduwikipedia.org this compound (as TSP) contributes to these investigations as an indispensable tool for NMR-based kinetic assays.

In an NMR kinetic experiment, the reaction is monitored over time directly in the NMR tube. The signals corresponding to the substrate and the product can be observed simultaneously, and their integrals can be used to determine their respective concentrations. This allows for a direct measurement of the reaction rate. For this quantitative analysis to be accurate, a stable internal standard with a known concentration is required. TSP serves this purpose perfectly in aqueous enzyme systems. nih.gov It provides a reference signal for both chemical shift and concentration, enabling researchers to precisely follow the substrate depletion and product formation, from which key kinetic parameters like Vmax and Km can be derived. wisc.edu

While TSP is a tool for studying enzymes rather than a direct participant, the propionate moiety itself is a substrate in biological pathways. For instance, Salmonella typhimurium catabolizes propionate through the 2-methylcitric acid cycle, which involves a series of enzymatic reactions starting with the conversion of propionate to propionyl-CoA. nih.gov Studies of these enzymes, such as 2-methylcitrate synthase, could utilize NMR with TSP as a standard to elucidate their kinetic properties. nih.gov

Evaluation of Anti-inflammatory and Other Bioactive Properties of Compounds Modified with this compound Moieties

There is growing interest in the bioactive properties of both propionates and organosilicon compounds. The short-chain fatty acid propionate, a product of gut microbiota fermentation, has been shown to possess significant anti-inflammatory properties. nih.govnih.gov It can modulate immune responses, for example, by inhibiting the NF-κB pathway. nih.gov

The strategy of combining a known bioactive scaffold with an organosilicon component can lead to compounds with enhanced or novel properties. nih.govnih.gov As discussed previously, the synthesis of 1-(3-trimethylsilylpropyl)benzimidazole yielded a derivative with potent antitumor activity. nih.gov This demonstrates that a molecule containing a trimethylsilylpropyl moiety—structurally related to this compound—can exhibit significant bioactivity.

While direct studies on the anti-inflammatory properties of compounds specifically modified with a this compound group are limited, the known effects of propionate suggest this is a promising area for future research. The modification of existing anti-inflammatory drugs or other bioactive molecules with a this compound moiety could potentially improve their pharmacological profile, for instance by altering their absorption, distribution, metabolism, and excretion (ADME) properties, leading to the development of new and more effective therapeutic agents.

Diagnostic Applications and Biomarker Quantification in Clinical and Medical Research

This compound (TSP), specifically its deuterated form sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4, serves a critical function in clinical and medical research, primarily within the field of nuclear magnetic resonance (NMR) based metabolomics. Its principal role is as an internal standard for the quantification and identification of metabolites, which can serve as biomarkers for disease diagnosis, prognosis, and monitoring. nih.govnih.gov NMR-based metabolomics is a powerful analytical approach that provides a snapshot of the metabolic state of a biological system by identifying and quantifying small molecule metabolites in biofluids like urine, serum, and plasma. mdpi.comnih.gov The precision required to translate biomarker discovery from the laboratory to clinical practice necessitates meticulous metabolite quantification, a process where TSP is frequently employed. nih.gov

In NMR spectroscopy, TSP provides a reference signal for two key purposes:

Chemical Shift Referencing: The resonance of the trimethylsilyl group in TSP is set to 0 parts per million (ppm) on the 1H NMR chemical shift scale. This standardization allows for the accurate and reproducible identification of other metabolites across different samples and experiments. nih.gov

Quantification: By adding a known concentration of TSP to a biological sample, the signals of endogenous metabolites can be compared to the TSP signal. This allows for the calculation of the absolute concentration of these metabolites, which is crucial for their validation as clinical biomarkers. researchgate.netresearchgate.net

The utility of TSP is particularly notable in the analysis of urine samples for biomarker discovery. Urine is an ideal biofluid for diagnostics as it is easily and non-invasively collected and requires minimal sample preparation. nih.gov For protein- and lipid-free urine samples, TSP is considered a good choice as an internal standard for the quantification and normalization of potential biomarkers. nih.gov

However, the application of TSP in the analysis of blood-based fluids like plasma and serum presents challenges. Research has shown that TSP can bind to macromolecules, particularly proteins such as human serum albumin (HSA), which are abundant in these fluids. researchgate.netwur.nl This binding can lead to a decrease in the intensity of the TSP signal and a broadening of its peak, which compromises its reliability for accurate quantification. wur.nl This interaction can also affect the chemical shifts and signal intensities of other metabolites that may also bind to HSA. researchgate.net Consequently, for unfiltered plasma or serum samples, alternative internal standards like maleic acid have been investigated and proposed to circumvent the issues associated with TSP's protein binding. wur.nl

The following table summarizes findings from selected research illustrating the application of this compound in biomarker quantification.

Study FocusBiofluidRole of this compound (TSP)Key Research Findings
Metastatic Colorectal Cancer aacrjournals.orgSerumInternal standard (sodium trimethylsilyl [2,2,3,3-²H₄] propionate) for ¹H-NMR profiling.The ¹H-NMR profiles successfully discriminated between healthy subjects and patients with metastatic colorectal cancer and were predictive of overall survival.
Urinary Biomarker Standardization nih.govUrineRecommended internal standard for quantification and normalization in protein/lipid-free samples.In appropriate urine samples, TSP is a reliable standard for ensuring robust and accurate quantification of potential urinary biomarkers.
Plasma NMR Protocol Comparison wur.nlPlasmaConventional internal standard for quantification.TSP was found to bind to macromolecules in unfiltered plasma, leading to quantification issues. Maleic acid was suggested as a more suitable standard for unfiltered samples.
Plasma Metabolite Profiling researchgate.netPlasmaInternal standard for chemical shift referencing and quantification.TSP exhibits strong binding to Human Serum Albumin (HSA), which can alter its signal and affect the chemical shift and intensity of other metabolite signals.
Brain Cancer Diagnosis mdpi.comTissues, Biofluids, SerumsGeneral internal standard in NMR metabolomics for biomarker discovery.NMR metabolomics, which relies on standards like TSP, has yielded valuable biomarkers for the diagnosis, prognosis, and therapeutic monitoring of brain cancers.

Applications in Materials Science and Engineering

Functionalization of Polymeric Materials for Advanced Applications

A thorough review of existing scientific literature does not provide specific examples or detailed research findings on the use of Trimethylsilyl (B98337) propionate (B1217596) for the functionalization of polymeric materials. While silylating agents are used in polymer chemistry, for instance, to protect hydroxyl groups during polymerization, the specific application of Trimethylsilyl propionate to create functional polymers with advanced properties is not documented.

Surface Modification and Derivatization for Material Characterization and Development

There is no direct evidence in the scientific literature of this compound being used for the surface modification or derivatization of materials for the purpose of characterization or development. While other silane (B1218182) compounds are widely employed to alter surface properties such as hydrophobicity or to act as coupling agents, the specific role and application of this compound in this context have not been reported in research publications.

Q & A

Q. What is the role of trimethylsilyl propionate (TSP) in NMR spectroscopy, and how does it differ from other chemical shift standards?

TSP is widely used as an internal chemical shift reference in aqueous NMR experiments due to its solubility in deuterated water (D₂O) and inertness under physiological pH conditions. Unlike tetramethylsilane (TMS), which is suitable for organic solvents, TSP avoids signal overlap with biological metabolites in aqueous solutions . For example, in metabolomic studies, TSP's singlet at δ = 0.00 ppm provides a stable reference for aligning spectra across samples, enabling reproducible quantification of metabolites .

Q. How should TSP solutions be prepared for NMR experiments to ensure accuracy?

TSP is typically dissolved in D₂O at concentrations of 0.05–0.2 mM, depending on the experimental requirements. A standardized protocol involves:

  • Dissolving TSP in a phosphate buffer (pH 6.8–7.0) to stabilize its chemical shift .
  • Adding deuterated solvents (e.g., D₂O) to maintain a lock signal during NMR acquisition .
  • Avoiding contamination by residual solvents (e.g., methanol) that may interfere with TSP's signal .

Q. Why is TSP preferred over DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in certain NMR applications?

While DSS is pH-insensitive and preferred for protein NMR, TSP is favored in metabolomics due to its minimal interaction with metabolites and compatibility with aqueous buffers. However, TSP's chemical shift is pH-sensitive above pH 7.5, requiring careful buffering in studies involving variable pH conditions .

Advanced Research Questions

Q. How does TSP interact with metal ions or biomolecules in complex matrices, and how can this affect quantification?

TSP may form weak complexes with divalent cations (e.g., Cu²⁺), potentially altering its chemical shift or line width. To mitigate this:

  • Include chelating agents (e.g., EDTA) in extraction buffers .
  • Validate quantification using spiked internal standards (e.g., ¹³C-labeled metabolites) .

Q. What experimental design considerations are essential when using TSP in longitudinal NMR studies (e.g., drug efficacy or disease progression)?

  • Temperature Control: Maintain consistent acquisition temperatures (e.g., 30°C) to avoid TSP signal drift .
  • Batch Effects: Randomize sample acquisition order and include quality control (QC) samples to monitor TSP signal stability across runs .
  • Data Reproducibility: Document TSP preparation protocols in detail (e.g., buffer composition, centrifugation steps) to enable replication .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on TSP's stability in lipid-rich matrices?

Some studies report TSP signal suppression in lipid extracts due to micelle formation . To address this:

  • Use alternative referencing methods (e.g., external TMS) for lipidomic studies .
  • Optimize extraction protocols to minimize lipid contamination (e.g., chloroform-methanol partitioning) .

Methodological Best Practices

Q. What are the key steps for validating TSP-based quantification in regulatory or clinical research?

  • Linearity Testing: Verify TSP signal linearity across a range of concentrations (e.g., 0.01–1.0 mM) .
  • Limit of Detection (LOD): Establish LOD using serial dilutions of TSP in representative matrices .
  • Inter-laboratory Calibration: Share reference spectra and protocols to harmonize TSP referencing across labs .

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Trimethylsilyl propionate

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